molecular formula C7H7BrClF2NO B12966054 2-Bromo-4-(difluoromethoxy)aniline hydrochloride

2-Bromo-4-(difluoromethoxy)aniline hydrochloride

Cat. No.: B12966054
M. Wt: 274.49 g/mol
InChI Key: JRZZIVORQAQMFO-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C7H6BrF2NO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 4-position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethoxy)aniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-(difluoromethoxy)aniline.

    Bromination: The aniline derivative undergoes bromination using bromine or a bromine source in the presence of a suitable solvent like dichloromethane or acetic acid. The reaction is typically carried out at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Bromo-4-(difluoromethoxy)aniline.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aniline moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Major Products

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

2-Bromo-4-(difluoromethoxy)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)aniline hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(difluoromethoxy)aniline: Similar structure but different substitution pattern.

    2-Bromo-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Bromo-4-(difluoromethyl)aniline: Contains a difluoromethyl group instead of a difluoromethoxy group.

Uniqueness

2-Bromo-4-(difluoromethoxy)aniline hydrochloride is unique due to the presence of both bromine and difluoromethoxy substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C7H7BrClF2NO

Molecular Weight

274.49 g/mol

IUPAC Name

2-bromo-4-(difluoromethoxy)aniline;hydrochloride

InChI

InChI=1S/C7H6BrF2NO.ClH/c8-5-3-4(12-7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H

InChI Key

JRZZIVORQAQMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)N.Cl

Origin of Product

United States

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